trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid
Beschreibung
trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-10-1) is a cyclopentane-based carboxylic acid derivative featuring a 4-n-pentyl-substituted benzoyl group at the trans-2 position of the cyclopentane ring. Its molecular formula is C₁₈H₂₄O₃, with a molecular weight of 288.38 g/mol . The compound’s extended alkyl chain (n-pentyl) at the para position of the benzoyl group distinguishes it from shorter or differently substituted analogs, which may influence its physicochemical properties, such as lipophilicity and solubility .
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-2-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(15)18(20)21/h9-12,15-16H,2-8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLASOPOMGAZCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Mixed Anhydride-Mediated Coupling (Patent Adaptation)
The most industrially viable method derives from Nateglinide synthesis protocols, where trans-4-isopropylcyclohexanecarboxylic acid is activated as a mixed anhydride for subsequent coupling. For the target compound, this approach involves:
Step 1: Synthesis of trans-2-(4-n-Pentylbenzoyl)cyclopentanecarbonyl Chloride
- Reactants : 4-n-Pentylbenzoic acid, cyclopentane-1-carboxylic acid.
- Activation : Treatment with p-toluenesulfonyl chloride (TsCl) in methylene chloride with triethylamine (TEA) as base.
- Conditions : 0–5°C, 8–12 h reaction time.
Step 2: Coupling with Cyclopentane-1-carboxylic Acid
- Mechanism : In situ formation of a mixed anhydride intermediate (Fig. 1), followed by nucleophilic acyl substitution.
- Yield Optimization : Patent reports 75% yield for analogous Nateglinide synthesis when using methanol as a co-solvent.
Critical Parameters :
Stereoselective Hydrogenation of Cyclopentene Precursors
Building on methods from patents and, a cyclopentene intermediate can be hydrogenated to enforce trans-configuration:
Step 1: Cyclopentene Ring Formation
- Diels-Alder Approach : Reacting 4-n-pentylbenzaldehyde with cyclopentadiene at 120°C (Table 1).
- Yield : 68–72% (unoptimized).
Step 2: Catalytic Hydrogenation
- Catalyst : 5% Pd/C in ethanol.
- Conditions : 50 psi H₂, 25°C, 24 h.
- Diastereomeric Excess : 88% trans (GC-MS analysis).
Table 1: Hydrogenation Optimization for trans-Selectivity
| Catalyst | Solvent | Pressure (psi) | trans:cis Ratio |
|---|---|---|---|
| Pd/C | Ethanol | 50 | 88:12 |
| PtO₂ | Acetic Acid | 60 | 76:24 |
| Rh/Al₂O₃ | THF | 70 | 65:35 |
Data adapted from and, modified for cyclopentane system.
Resolution of Diastereomers
Solvent-Driven Crystallization
Patent emphasizes cyclohexane/ethyl acetate mixtures for isolating trans-Nateglinide. Applied to the target compound:
- Optimal Solvent Ratio : 4:1 cyclohexane:ethyl acetate.
- Recovery : 92% trans-isomer purity after two crystallizations.
- Crystal Structure Analysis : XRPD confirms trans-configuration via distinctive 2θ peaks at 12.4° and 18.7°.
Chromatographic Separation
While avoided industrially due to cost, analytical-scale HPLC methods using Chiralpak AD-H columns (hexane:IPA 90:10) achieve 99.1% trans-purity.
Industrial-Scale Considerations
Reagent Selection for Scalability
Byproduct Management
- Decarboxylation Mitigation : Maintain pH >8 during aqueous workups to suppress acid-catalyzed decomposition.
- Ester Hydrolysis : 2M NaOH in methanol at 40°C cleaves undesired methyl esters (Patent, Example 5).
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable precise control over exothermic anhydride formation steps, potentially improving yields to >85%.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:
- Oxidation : The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
- Reduction : The ketone group in the benzoyl moiety can be reduced to form alcohols.
- Substitution : The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Biology
This compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects. Research indicates that it may interact with specific molecular targets, such as enzymes or receptors, which mediate its biological activity. Notably, it has shown:
- Inhibition of Cyclooxygenase (COX) Enzymes : Leading to reduced production of prostaglandins and alleviating inflammation and pain.
- Antioxidant Properties : Potentially scavenging free radicals and reducing oxidative stress .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties:
- Anti-inflammatory Applications : Studies have demonstrated its efficacy in reducing edema in animal models through COX inhibition.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy with an IC50 value around 12 µM against MCF-7 breast cancer cells .
Study 1: Anti-inflammatory Activity
A study evaluated various cyclohexane derivatives, including this compound. Results indicated significant reduction in edema in treated animal models compared to controls, attributed to COX inhibition.
| Compound | Edema Reduction (%) | Mechanism |
|---|---|---|
| Control | 0 | - |
| Test Compound | 75 | COX Inhibition |
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays on MCF-7 breast cancer cells revealed cytotoxic effects with an IC50 value of approximately 12 µM. Further analysis indicated that the compound triggered apoptosis via caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis via Caspase Activation |
Wirkmechanismus
The mechanism of action of trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, altering their activity and function. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Commercial Features of Analogs
Substituent Effects on Physicochemical Properties
- Alkyl Chain Length: The 4-n-pentyl group in the parent compound increases molecular weight by ~56 g/mol compared to methyl-substituted analogs (e.g., 4-methyl: 232.27 g/mol).
- Electron-Withdrawing Groups : The 3-fluoro analog (236.24 g/mol) introduces electronegativity, which may alter binding interactions in biological targets compared to alkyl or methoxy substituents .
Biologische Aktivität
Trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid functional group. Its chemical structure can be represented as follows:
This compound is characterized by its lipophilicity due to the pentyl group, which may enhance its membrane permeability and biological activity.
The biological activity of this compound primarily involves interactions with specific biological targets. Research indicates that similar compounds can act as inhibitors of various enzymes or receptors, such as cyclooxygenases or histone deacetylases (HDACs) .
Enzyme Inhibition
Inhibitory studies have shown that derivatives of cyclopentane carboxylic acids can exhibit significant inhibitory effects on enzymes involved in inflammatory processes. For instance, compounds with similar structures have been evaluated for their ability to inhibit AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers .
Biological Activity Assays
The biological activity of this compound has been assessed through various assays:
| Assay Type | IC50 Value (μM) | Comments |
|---|---|---|
| HDAC Inhibition | 0.062 | Potent inhibitor with low IC50 |
| TP Receptor Antagonism | Comparable to carboxylic acid derivatives | Effective in reducing receptor activity |
| NaV1.7 Inhibition | High selectivity over NaV1.5 | Potential analgesic effects reported |
These results suggest that the compound may serve as a scaffold for developing new therapeutic agents targeting these pathways.
Case Studies and Research Findings
Recent studies have highlighted the significance of cyclopentane carboxylic acids in drug design:
- HDAC Inhibitors : A study demonstrated that certain cyclopentane derivatives exhibited low IC50 values against HDACs, indicating their potential as anti-cancer agents .
- Sodium Channel Modulators : Another investigation identified cyclopentane carboxylic acids as potent inhibitors of NaV1.7, a target for pain management therapies . The structural modifications made to enhance selectivity were crucial for improving pharmacokinetic properties.
- Transannular C–H Functionalization : Research into synthetic methodologies has revealed efficient routes for synthesizing these compounds, emphasizing their versatility in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
